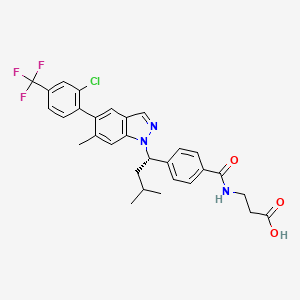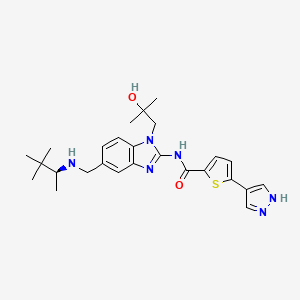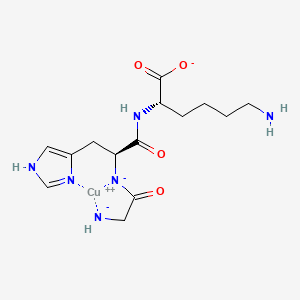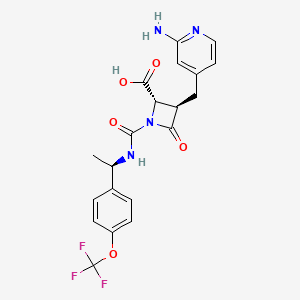
Endoplasmic reticulum dye 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endoplasmic reticulum dye 1 is a fluorescent dye used for labeling and imaging the endoplasmic reticulum in live cells. This dye is highly selective and cell-permeant, making it an essential tool for researchers studying the structure and function of the endoplasmic reticulum. The dye is known for its low cytotoxicity and photostability, which allows for both short-term and long-term imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of endoplasmic reticulum dye 1 follows similar synthetic routes but on a larger scale. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the dye in bulk quantities. The final product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Endoplasmic reticulum dye 1 can undergo various chemical reactions, including:
Oxidation: The dye can be oxidized to form different fluorescent species.
Reduction: Reduction reactions can alter the dye’s fluorescence properties.
Substitution: Functional groups on the dye can be substituted to modify its targeting and binding properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products: The major products formed from these reactions include modified fluorescent dyes with altered spectral properties and enhanced selectivity for the endoplasmic reticulum .
Applications De Recherche Scientifique
Endoplasmic reticulum dye 1 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical environment and reactions within the endoplasmic reticulum.
Biology: Helps in visualizing the structure and dynamics of the endoplasmic reticulum in live cells.
Medicine: Used in drug discovery and development to understand the role of the endoplasmic reticulum in various diseases.
Industry: Employed in the development of diagnostic tools and imaging technologies
Mécanisme D'action
Endoplasmic reticulum dye 1 exerts its effects by selectively binding to the endoplasmic reticulum membrane. The dye’s molecular structure allows it to integrate into the lipid bilayer, where it fluoresces upon excitation by specific wavelengths of light. This fluorescence enables researchers to visualize the endoplasmic reticulum in live cells. The dye’s selectivity is attributed to its functional groups, which interact with specific proteins and lipids in the endoplasmic reticulum membrane .
Comparaison Avec Des Composés Similaires
ER-Tracker Blue-White DPX: Another selective dye for the endoplasmic reticulum with similar photostability and low cytotoxicity.
BODIPY FL Glibenclamide: A fluorescent dye used for endoplasmic reticulum imaging with different spectral properties.
DiOC6: A conventional endoplasmic reticulum stain that can also label mitochondria at higher concentrations
Uniqueness: Endoplasmic reticulum dye 1 stands out due to its high selectivity, low cytotoxicity, and photostability, making it ideal for long-term imaging studies. Its unique functional groups provide enhanced binding to the endoplasmic reticulum, ensuring precise and reliable imaging results .
Propriétés
Formule moléculaire |
C21H12N7O3Re- |
|---|---|
Poids moléculaire |
596.6 g/mol |
Nom IUPAC |
carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyridine |
InChI |
InChI=1S/C12H8N2.C6H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-4-2-5(1)6-8-10-11-9-6;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |
Clé InChI |
GGYCJXCZGIQNIL-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CN=CC=C1C2=N[N-]N=N2.[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)


